methyl 2-cyano-4-prop-2-enylbenzoate
Description
Methyl 2-cyano-4-prop-2-enylbenzoate is a substituted benzoate ester characterized by a cyano group at the 2-position and a propenyl (allyl) group at the 4-position of the aromatic ring. This compound is structurally distinct due to its electron-withdrawing cyano group and the unsaturated propenyl substituent, which confer unique reactivity and physicochemical properties.
Properties
CAS No. |
1374574-59-0 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 2-cyano-4-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H11NO2/c1-3-4-9-5-6-11(12(14)15-2)10(7-9)8-13/h3,5-7H,1,4H2,2H3 |
InChI Key |
BBXOXLFVLIFZOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CC=C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-4-prop-2-enylbenzoate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
methyl 2-cyano-4-prop-2-enylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines .
Scientific Research Applications
methyl 2-cyano-4-prop-2-enylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-4-prop-2-enylbenzoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the prop-2-en-1-yl group can undergo polymerization or addition reactions . These interactions can lead to the formation of various bioactive compounds, which can then exert their effects through specific molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 2-cyano-4-prop-2-enylbenzoate with analogous benzoate esters, focusing on substituent effects, synthesis pathways, and applications.
Substituent Influence on Reactivity and Stability
- Methyl 4-Acetamido-2-Hydroxybenzoate: Substituents: Acetamido (-NHCOCH₃) at the 4-position and hydroxyl (-OH) at the 2-position. Applications: Used in pharmaceutical intermediates, such as the synthesis of chlorinated and brominated derivatives (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) .
- This compound: Substituents: Cyano (-CN) at the 2-position and propenyl (-CH₂CH=CH₂) at the 4-position. Reactivity: The cyano group is strongly electron-withdrawing, polarizing the aromatic ring and facilitating nucleophilic substitution. The propenyl group enables conjugation and participation in Diels-Alder or radical addition reactions.
Environmental and Health Considerations
- Methyl 4-Acetamido-2-Hydroxybenzoate: Limited data on environmental persistence, though acetamido groups are generally less reactive than cyano groups in radical-mediated degradation pathways.
- This compound: The cyano group may contribute to environmental persistence or toxicity, as nitriles can release cyanide under specific conditions. Propenyl groups may participate in free radical reactions, similar to environmentally persistent free radicals (EPFR) observed in indoor particulate matter (PM) and surfaces .
Tabulated Comparison of Key Properties
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